molecular formula C9H8O4 B1298975 4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid CAS No. 56671-28-4

4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid

Cat. No. B1298975
CAS RN: 56671-28-4
M. Wt: 180.16 g/mol
InChI Key: FABBWECRHZNMDQ-UHFFFAOYSA-N
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Patent
US06211365B1

Procedure details

4-Oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid is prepared according to the following procedure. Potassium hydroxide (345 g, 6.15 mol) is dissolved in methyl alcohol (1.2 L) then cooled in an ice water bath. A solution of cyclohexanedione (714 g, 6.15 mol) in methyl alcohol (1.2 L), dissolved using gentle heat, is added dropwise to the cold, stirred KOH solution over 2 h. A solution of ethyl bromopyruvate (1200 g, 6.15 mol) in methyl alcohol (1.5 L) is then added dropwise over 3 h. The reaction mixture is allowed to reach ambient temperature and stirred an additional 14.5 h. While cooling the reaction mixture via a water bath, a solution of sodium hydroxide (492 g, 12.4 mol) in water (984 mL) is added dropwise over 2.5 h. After stirring at ambient temperature for 15.5 h, the reaction mixture is cooled in an ice water bath, 500 g of ice added, and the resulting mixture is then acidified with concentrated hydrochloric acid (ca 1 L) to pH 1. The reaction mixture is concentrated in vacuo, 1 L of ice is added, and the precipitate filtered, washed with ice water (3×200 mL), and then dried in a vacuum oven at 75° C. to afford 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid (560 g). m.p. 137-138° C.
Quantity
345 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
714 g
Type
reactant
Reaction Step Two
Quantity
1.2 L
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1200 g
Type
reactant
Reaction Step Four
Quantity
1.5 L
Type
solvent
Reaction Step Four
Quantity
492 g
Type
reactant
Reaction Step Five
Name
Quantity
984 mL
Type
solvent
Reaction Step Five
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].[C:3]1(=[O:10])[CH2:8][CH2:7][CH2:6][CH2:5][C:4]1=O.Br[CH2:12][C:13](=O)[C:14]([O:16]CC)=[O:15].[OH-].[Na+].Cl>CO.O>[O:10]=[C:3]1[C:4]2[C:13]([C:14]([OH:16])=[O:15])=[CH:12][O:1][C:5]=2[CH2:6][CH2:7][CH2:8]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
345 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1.2 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
714 g
Type
reactant
Smiles
C1(C(CCCC1)=O)=O
Name
Quantity
1.2 L
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
1200 g
Type
reactant
Smiles
BrCC(C(=O)OCC)=O
Name
Quantity
1.5 L
Type
solvent
Smiles
CO
Step Five
Name
Quantity
492 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
984 mL
Type
solvent
Smiles
O
Step Six
Name
ice
Quantity
500 g
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred an additional 14.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
4-Oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid is prepared
TEMPERATURE
Type
TEMPERATURE
Details
then cooled in an ice water bath
ADDITION
Type
ADDITION
Details
is added dropwise to the cold
CUSTOM
Type
CUSTOM
Details
to reach ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
While cooling the reaction mixture via a water bath
STIRRING
Type
STIRRING
Details
After stirring at ambient temperature for 15.5 h
Duration
15.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled in an ice water bath
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated in vacuo, 1 L of ice
ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
the precipitate filtered
WASH
Type
WASH
Details
washed with ice water (3×200 mL)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 75° C.

Outcomes

Product
Details
Reaction Time
14.5 h
Name
Type
product
Smiles
O=C1CCCC2=C1C(=CO2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 560 g
YIELD: CALCULATEDPERCENTYIELD 50.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.